molecular formula C4H7ClF3NO2 B1525497 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride CAS No. 115476-23-8

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride

Cat. No.: B1525497
CAS No.: 115476-23-8
M. Wt: 193.55 g/mol
InChI Key: OAWUZNVJBGNGEH-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is a fluorinated amino acid derivative. It is known for its unique structural properties, which include the presence of trifluoromethyl groups. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Biochemical Analysis

Biochemical Properties

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride plays a significant role in biochemical reactions, particularly in enzyme interactions. It is known to interact with enzymes such as amidases, which catalyze the hydrolysis of amide bonds. The trifluoromethyl group in this compound enhances its binding affinity to certain enzymes, leading to more efficient catalysis. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For instance, it may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have demonstrated that this compound can induce changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to active sites of enzymes, either inhibiting or activating their function. The trifluoromethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, including organ toxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of metabolites that can further participate in biochemical reactions. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, potentially altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound in different cellular compartments. The distribution of this compound can affect its bioavailability and efficacy, as well as its potential to accumulate in certain tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride typically involves the introduction of trifluoromethyl groups into an amino acid framework. One common method includes the fluoridation of 2-methylpropanoic acid derivatives followed by amination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluoridation processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

  • 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is utilized as a precursor in the synthesis of more complex molecules. Its trifluoromethyl group enhances the reactivity and stability of the resultant compounds.

Key Reactions:

  • The compound undergoes various chemical transformations typical of amino acids and fluorinated compounds, including:
    • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
    • Redox Reactions: Capable of undergoing oxidation and reduction under specific conditions.
Reaction TypeExample Products
Nucleophilic SubstitutionSubstituted amines or thiols
OxidationCarboxylic acids or ketones
ReductionAlcohols or amines

Biological Research

Enzyme Interactions:

  • The compound has been studied for its effects on enzyme activity and metabolic pathways. Its ability to modulate enzyme interactions makes it a candidate for further research in biochemistry.

Potential Therapeutic Properties:

  • Investigations into the medicinal applications of this compound have shown promise in:
    • Anti-infection Properties: Demonstrated potential against various pathogens.
    • Cellular Signaling Pathways: Involvement in modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR.
Application AreaFindings
Anti-infectivePotential efficacy against bacteria/viruses
Cancer ResearchInduces apoptosis in cancer cells

Pharmaceutical Applications

Drug Development:

  • Due to its unique structure, this compound is being explored for its role in drug development. Its ability to influence biological processes positions it as a candidate for new therapeutic agents.

Chiral Synthesis:

  • The chiral nature of this compound is particularly valuable in the synthesis of chiral drugs, which are crucial in modern pharmacology.

Case Studies

Case Study 1: Enzyme Modulation
A study examined the interaction of this compound with amidase enzymes. Results indicated that the compound enhanced enzyme activity, suggesting potential applications in biocatalysis.

Case Study 2: Cancer Cell Apoptosis
Research demonstrated that treatment with this compound increased levels of pro-apoptotic markers in cancer cells. This finding supports its potential use in cancer therapies aimed at inducing cell death through targeted mechanisms.

Mechanism of Action

The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride is unique due to its specific combination of trifluoromethyl groups and amino acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride (CAS: 115476-23-8) is an amino acid derivative characterized by its trifluoromethyl group and a methyl substitution on the propanoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways.

  • Molecular Formula : C4H7ClF3NO2
  • Molecular Weight : 175.55 g/mol
  • Structure : The presence of three fluorine atoms contributes to its unique chemical reactivity and lipophilicity.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, notably amidases. This interaction suggests potential applications in biotechnology, particularly in enzyme engineering and biocatalysis. The trifluoromethyl group enhances binding affinity and specificity towards certain biological targets, which may influence its pharmacological properties.

Modulation of Metabolic Pathways

The compound has shown promise in modulating enzyme activity related to amino acid metabolism. Its structural features allow it to potentially alter metabolic pathways, making it a candidate for further investigation in metabolic disorders .

Case Studies and Research Findings

Comparative Analysis

To better understand the uniqueness of this compound within its class of compounds, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
3,3,3-Trifluoro-L-alanineC4H6F3NContains an amino group; used in peptide synthesis.
2-Amino-4-fluorobutanoic acidC4H8FNO2Different fluorination pattern; broader applications.
4-Amino-4-(trifluoromethyl)pentanoic acidC5H8F3NLonger carbon chain; potential for different reactivity.
2-Amino-4-(trifluoromethyl)butyric acidC5H8F3NO2Similar functionality but distinct structural features.

The unique trifluoromethyl group in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

Properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-methylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NO2.ClH/c1-3(8,2(9)10)4(5,6)7;/h8H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWUZNVJBGNGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115476-23-8
Record name 2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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